3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
3-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the reaction of an appropriate diketone with an amine under acidic conditions.
Formation of the pyrazole ring: This involves the cyclization of a hydrazine derivative with a 1,3-diketone.
Substitution reactions: Introduction of the fluorophenyl, hydroxy-methoxyphenyl, and phenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the pyrazole ring or the phenyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Blocking the activity of key enzymes in metabolic pathways.
Receptor modulation: Binding to receptors and altering their signaling.
Pathway interference: Disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 3-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The presence of the fluorophenyl group in 3-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C24H18FN3O3 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18FN3O3/c1-31-19-13-15(9-12-18(19)29)23-20-21(14-7-10-16(25)11-8-14)26-27-22(20)24(30)28(23)17-5-3-2-4-6-17/h2-13,23,29H,1H3,(H,26,27) |
InChI Key |
IKISJUQFPCZSOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
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